[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine
Overview
Description
[(4-Bromo-3-fluorophenyl)methyl](pentyl)amine is a useful research compound. Its molecular formula is C12H17BrFN and its molecular weight is 274.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
- A study explored the synthesis of compounds similar to (4-Bromo-3-fluorophenyl)methylamine and their antibacterial properties. For example, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini & Poojary, 2018).
Synthesis and Structure Analysis
- Another study focused on the synthesis and structural analysis of amino-3-fluorophenyl boronic acid, derived from 4-bromo-2-fluoroaniline. This derivative is used in constructing glucose sensing materials and is relevant for physiological pH bodily fluids (Das et al., 2003).
Inhibition of Tyrosine Kinase Activity
- The compound 4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, related to (4-Bromo-3-fluorophenyl)methylamine, is a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family (Rewcastle et al., 1998).
Neuroleptic Activity
- Compounds with similar structure, such as 3-phenyl-2-piperazinyl-5H-1-benzazepines, have been evaluated for potential neuroleptic activity. These compounds showed neuroleptic-like activity and potent anticonvulsant effects (Hino et al., 1988).
Pharmacokinetics in Cancer Treatment
- A compound closely related, ZD6474 (N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine), a tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activity, underwent pharmacokinetic studies in animal models for cancer treatment (Zirrolli et al., 2005).
Anion Exchange Polymer Electrolytes
- Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophenyl-amine reaction, demonstrating the compound's potential in material science (Kim et al., 2011).
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-2-3-4-7-15-9-10-5-6-11(13)12(14)8-10/h5-6,8,15H,2-4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRYRUIXTGRYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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